7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one
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Overview
Description
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one is a chemical compound with a unique structure that includes an oxazole ring fused with a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A structurally related compound with similar biological activities.
Oxazolidinone: Another related compound known for its antimicrobial properties.
Benzothiazole: Shares structural similarities and has applications in pharmaceuticals and agrochemicals.
Uniqueness
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of an acetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
7a-acetyl-3,3a,4,5,6,7-hexahydro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H13NO3/c1-6(11)9-5-3-2-4-7(9)10-8(12)13-9/h7H,2-5H2,1H3,(H,10,12) |
InChI Key |
LCOLWIZPRPEZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCCCC1NC(=O)O2 |
Origin of Product |
United States |
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